Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

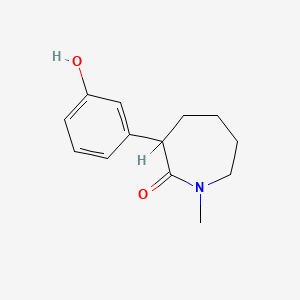

3-(3-hydroxyphenyl)-1-methylazepan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h4-6,9,12,15H,2-3,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKFKLIUOMAQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992144 |

Source

|

| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71592-44-4 |

Source

|

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the synthesis of novel molecular scaffolds is the cornerstone of innovation. The azepan-2-one core, a seven-membered lactam, represents a privileged structure in numerous biologically active compounds. This guide provides a comprehensive, in-depth exploration of a plausible synthetic route to a specific derivative, Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one. We will not only detail the requisite chemical transformations but also delve into the underlying principles and strategic considerations that inform each step. This document is intended for researchers, scientists, and drug development professionals who seek not just a protocol, but a deeper understanding of the synthetic journey.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of this compound is a multi-step process that requires careful planning and execution. The chosen strategy involves the construction of the core azepinone ring system, followed by functional group manipulations to arrive at the final target molecule. The key stages of this synthesis are:

-

Carbon-Carbon Bond Formation: Synthesis of the key intermediate, 3-(3-methoxyphenyl)cyclohexanone.

-

Oximation: Conversion of the ketone to its corresponding oxime.

-

Beckmann Rearrangement: Ring expansion to form the seven-membered lactam.

-

N-Methylation: Introduction of the methyl group onto the lactam nitrogen.

-

Demethylation: Cleavage of the aryl methyl ether to unveil the final phenolic hydroxyl group.

This strategic disconnection allows for a modular approach, where each step can be optimized and validated independently.

Figure 1: A high-level overview of the synthetic strategy.

Part 1: Synthesis of the Cyclohexanone Precursor

The journey begins with the construction of the substituted cyclohexanone ring, which will serve as the foundation for the azepinone core.

Step 1: Synthesis of 3-(3-methoxyphenyl)cyclohexanone via Michael Addition

The strategic introduction of the 3-methoxyphenyl substituent at the 3-position of the cyclohexanone ring is crucial. A robust and reliable method for this transformation is the Michael addition of an organometallic reagent to an α,β-unsaturated ketone.

Causality of Experimental Choices:

-

Reagent Selection: A Gilman cuprate reagent, prepared from 3-bromoanisole, is the nucleophile of choice. Cuprates are known for their high propensity for 1,4-conjugate addition to enones, minimizing the competing 1,2-addition to the carbonyl group. This selectivity is paramount for achieving a high yield of the desired product.

-

Reaction Conditions: The reaction is conducted at low temperatures (-78 °C) to further enhance the selectivity of the 1,4-addition and to prevent unwanted side reactions.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the addition funnel, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Formation of the Gilman Cuprate: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide (CuI, 1.05 eq) is suspended in anhydrous THF and cooled to -78 °C. The freshly prepared Grignard reagent is then added slowly to the CuI suspension. The formation of the Gilman reagent is indicated by a color change.

-

Michael Addition: A solution of cyclohexen-2-one (1.0 eq) in anhydrous THF is added dropwise to the Gilman reagent at -78 °C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-(3-methoxyphenyl)cyclohexanone.[1][2]

Data Presentation:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-Bromoanisole | 1.0 | 187.04 |

| Magnesium | 1.1 | 24.31 |

| Copper(I) Iodide | 1.05 | 190.45 |

| Cyclohexen-2-one | 1.0 | 96.13 |

Part 2: Construction of the Azepinone Core

With the substituted cyclohexanone in hand, the next phase focuses on the ring expansion to form the seven-membered lactam.

Step 2: Oximation of 3-(3-methoxyphenyl)cyclohexanone

The conversion of the ketone to an oxime is a prerequisite for the Beckmann rearrangement. This is a standard condensation reaction.

Causality of Experimental Choices:

-

Reagents: Hydroxylamine hydrochloride is the source of hydroxylamine. A base, such as sodium acetate or pyridine, is used to neutralize the HCl released during the reaction, driving the equilibrium towards product formation.

-

Solvent: Ethanol or a mixture of ethanol and water is a common solvent system that provides good solubility for both the reactants and the product.

Experimental Protocol:

-

To a solution of 3-(3-methoxyphenyl)cyclohexanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-(3-methoxyphenyl)cyclohexanone oxime, which can often be used in the next step without further purification.[3][4][5]

Step 3: Beckmann Rearrangement

This is the pivotal step in the synthesis, where the six-membered ring is expanded to the seven-membered azepinone. The Beckmann rearrangement is a classic named reaction with a well-established mechanism.[6][7][8][9][10]

Causality of Experimental Choices:

-

Catalyst: Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used to catalyze the rearrangement. These acids protonate the hydroxyl group of the oxime, converting it into a good leaving group (water).

-

Stereochemistry: The Beckmann rearrangement is stereospecific. The group anti-periplanar to the leaving group on the nitrogen atom migrates. For unsymmetrical ketones, this can lead to the formation of two regioisomeric lactams. In the case of 3-substituted cyclohexanone oximes, the migration of the more substituted carbon is generally favored, leading to the desired 3-substituted caprolactam.[11]

Experimental Protocol:

-

The crude 3-(3-methoxyphenyl)cyclohexanone oxime (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at around 100-120 °C with vigorous stirring.

-

The reaction mixture is maintained at this temperature for a specified time (typically 30-60 minutes).

-

The hot mixture is then carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and then dissolved in an organic solvent like dichloromethane.

-

The organic solution is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, Hexahydro-3-(3-methoxyphenyl)-2H-azepin-2-one, is purified by recrystallization or column chromatography.

Part 3: Final Functionalization

The final steps involve the modification of the lactam core to introduce the methyl group and unveil the phenolic hydroxyl group.

Step 4: N-Methylation of Hexahydro-3-(3-methoxyphenyl)-2H-azepin-2-one

The introduction of a methyl group on the nitrogen atom of the lactam is a crucial step to reach the target molecule.

Causality of Experimental Choices:

-

Base and Alkylating Agent: A strong base, such as sodium hydride (NaH), is used to deprotonate the amide nitrogen, forming a highly nucleophilic amide anion. Methyl iodide (MeI) is a common and effective methylating agent.

-

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation without interfering with the nucleophile.

Experimental Protocol:

-

To a solution of Hexahydro-3-(3-methoxyphenyl)-2H-azepin-2-one (1.0 eq) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred at 0 °C for 30 minutes to allow for complete deprotonation.

-

Methyl iodide (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one.[12][13]

Step 5: Demethylation of the Aryl Methyl Ether

The final step is the cleavage of the methoxy group on the phenyl ring to reveal the desired hydroxyl functionality.

Causality of Experimental Choices:

-

Reagent: Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond.[14][15][16]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of BBr₃.

Experimental Protocol:

-

A solution of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

A solution of boron tribromide (1.0 M in dichloromethane, 2.0 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for one hour and then allowed to slowly warm to room temperature and stirred for an additional few hours.

-

The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography or recrystallization.

Figure 2: Simplified mechanistic schemes for key transformations.

Conclusion: A Pathway to a Privileged Scaffold

This technical guide has outlined a comprehensive and scientifically grounded synthetic route to this compound. By dissecting the synthesis into logical and manageable steps, and by providing a rationale for the choice of reagents and conditions, we have created a blueprint for the successful preparation of this and similar substituted azepinone derivatives. The principles and techniques described herein are broadly applicable and can be adapted by the discerning researcher to access a wide array of novel chemical entities for drug discovery and development.

References

-

Selective cleavage of methoxy protecting groups in carbohydrates. PubMed. [Link]

-

Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. ACS Publications. [Link]

- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC. [Link]

-

T3P-Promoted Synthesis of a Series of Novel 2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. ResearchGate. [Link]

-

Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. The Royal Society of Chemistry. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Methoxy group. Wikipedia. [Link]

- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

Schematic diagrams of cyclohexanone oxime synthesis a... ResearchGate. [Link]

- Process for the preparation of N-methylol-caprolactam.

-

Beckmann rearrangement of cyclohexanone oxime with oleum. ResearchGate. [Link]

-

Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PNAS. [Link]

-

Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. CCS Chemistry. [Link]

- Process for producing cyclohexanone oxime.

-

2-(3-methoxyphenyl)cyclohexanone. ChemSrc. [Link]

-

Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Canadian Journal of Chemistry. [Link]

-

Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry. [Link]

-

Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]

-

Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. ACS Publications. [Link]

-

N-Methylcaprolactam. PubChem. [Link]

-

Synthesis of 3-amino-indolo[2,3-C]azepine-2-ones: New conformationally constrained TRP analogues. ResearchGate. [Link]

-

Beckmann Rearrangement. Organic Chemistry Portal. [Link]

-

A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]

-

Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate. Chemical Communications. [Link]

-

Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]

-

Diastereoselective synthesis of 3,4-dimethoxy-7-morphinanone: a potential route to morphine. PubMed. [Link]

-

T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][3][14]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. MDPI. [Link]

-

Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions. University of Galway Research Repository. [Link]

Sources

- 1. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US7449600B2 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Beckmann Rearrangement [organic-chemistry.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Physicochemical Characterization of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Introduction

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, with a CAS Number of 71592-44-4, is a small molecule of significant interest in contemporary drug discovery and development.[1][2][3] Its structure, featuring a chiral center, a hydrophilic phenolic hydroxyl group, and a lactam ring, suggests a nuanced physicochemical profile that is critical to define for any potential therapeutic application. This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to establish a robust and reproducible data package, essential for advancing this molecule through the development pipeline.

The core structure consists of an N-methylated caprolactam ring substituted at the 3-position with a 3-hydroxyphenyl group. This combination of a polar phenolic moiety and a lactam core capable of hydrogen bonding necessitates a thorough investigation of its properties to predict its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Identity and Structure

A foundational aspect of any physicochemical assessment is the unambiguous confirmation of the molecular structure and identity.

| Property | Value | Source |

| CAS Number | 71592-44-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₂ | Inferred from Structure |

| Molecular Weight | 219.28 g/mol | Calculated |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(3-hydroxyphenyl)-1-Methylazepan-2-one | [1] |

Proposed Spectroscopic Confirmation Workflow

To ensure the identity and purity of the test article, a suite of spectroscopic and analytical techniques should be employed. The following workflow is recommended:

Sources

An In-Depth Technical Guide to Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS 71592-44-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 71592-44-4, identified as hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one. This document delves into the structural characteristics, physicochemical properties, and its significant role as a key intermediate in the synthesis of the opioid analgesic, Meptazinol. Furthermore, a detailed, plausible synthetic protocol, derived from related chemical literature, is presented. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development, offering a consolidated source of technical information to support further research and application.

Introduction

This compound is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a crucial precursor in the manufacturing of Meptazinol, a mixed agonist-antagonist opioid analgesic used for the treatment of moderate to severe pain. The synthesis and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical examination of this compound, consolidating available data on its structure, properties, and synthesis to facilitate its use in research and development.

Chemical Structure and Identification

The molecular structure of CAS 71592-44-4 consists of a saturated seven-membered azepane ring with a methyl group on the nitrogen atom, an oxo group at the 2-position, and a 3-hydroxyphenyl substituent at the 3-position.

Systematic IUPAC Name: this compound

Common Synonyms: 3-(3-hydroxyphenyl)-1-Methylazepan-2-one[1]

Molecular Formula: C₁₃H₁₇NO₂[1]

Molecular Weight: 219.28 g/mol [2]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of CAS 71592-44-4 is provided below. This data is essential for handling, storage, and downstream applications.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 192-193 °C | [2][3] |

| Boiling Point | 413.983 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.128 g/cm³ (Predicted) | [3] |

| Flash Point | 204.17 °C (Predicted) | [3] |

| Vapor Pressure | 0 mmHg at 25 °C (Predicted) | [3] |

| Refractive Index | 1.555 (Predicted) | [3] |

| Solubility | Data not available | |

| Storage | Store in a sealed container in a cool, dry place. Store away from oxidizing agents. | [1] |

Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Materials and Reagents:

-

N-Methylcaprolactam (CAS 2556-73-2)

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

3-Bromophenol (or a suitable protected derivative)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or sodium sulfate (for drying)

-

Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, ensuring the temperature does not exceed -70 °C. Stir the resulting solution at this temperature for 30 minutes to generate LDA.

-

Deprotonation of N-Methylcaprolactam: In a separate flame-dried flask under an inert atmosphere, dissolve N-methylcaprolactam (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the N-methylcaprolactam solution via a cannula, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete deprotonation at the α-position.

-

Alkylation: Prepare a solution of a suitable 3-halophenol derivative (e.g., a protected 3-bromophenol, 1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution from the previous step at -78 °C. Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Deprotection (if necessary): If a protected 3-bromophenol was used, a deprotection step will be required. The specific conditions for deprotection will depend on the protecting group employed.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure this compound.

Analytical Data

Detailed, publicly available spectral data for CAS 71592-44-4 is limited. However, based on its structure, the following characteristic spectral features can be predicted:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 3-hydroxyphenyl group, a singlet for the N-methyl protons, and a series of multiplets for the diastereotopic methylene protons of the azepane ring. The proton at the chiral center (C3) would likely appear as a multiplet.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the lactam, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group), the N-methyl carbon, and the aliphatic carbons of the azepane ring.

-

IR Spectroscopy: Key absorption bands would be expected for the hydroxyl group (O-H stretch, broad, ~3300 cm⁻¹), the amide carbonyl group (C=O stretch, ~1650 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 219. The fragmentation pattern would likely involve loss of the hydroxyphenyl group or fragmentation of the azepane ring.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the total synthesis of Meptazinol (CAS 54340-58-8).

Synthesis of Meptazinol from CAS 71592-44-4:

The conversion of this compound to Meptazinol involves the reduction of the lactam carbonyl group to a methylene group.

Caption: Conversion of the intermediate to Meptazinol.

This reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether. The successful execution of this step is critical for the overall yield and purity of the final Meptazinol API.

Safety and Handling

Specific toxicological data for CAS 71592-44-4 is not extensively documented in publicly available literature. As a chemical intermediate, it should be handled with the appropriate precautions for a novel organic compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Given its role as a precursor to an opioid, appropriate security and handling protocols should be in place to prevent diversion.

Conclusion

This compound (CAS 71592-44-4) is a compound of significant industrial relevance, primarily due to its indispensable role in the synthesis of the analgesic Meptazinol. While detailed characterization data is not abundant in the public domain, this guide has consolidated the available information on its structure, physicochemical properties, and a scientifically sound synthetic approach. The information presented herein is intended to serve as a foundational resource for chemists and pharmaceutical scientists, enabling a better understanding of this key intermediate and facilitating its application in drug development and manufacturing. Further research into the spectral and toxicological properties of this compound would be beneficial for the scientific community.

References

-

ALLGREEN. This compound Cas No.71592-44-4. Available at: [Link].

-

ChemBK. 3-(3-hydroxyphenyl)-1-methylazepan-2-one. Available at: [Link].

-

UCHEM. Good quality 3-(3-hydroxyphenyl)-1-methylazepan-2-one CAS 71592-44-4 in stock. Available at: [Link].

Sources

Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Abstract: Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4) is a novel synthetic compound featuring a phenyl-azepinone scaffold.[1][2] While the azepine core is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities, the specific biological profile of this molecule remains uncharacterized.[3][4] This document outlines a comprehensive, multi-tiered strategy for the systematic elucidation of its mechanism of action. We present a logical workflow, from initial broad-based screening to specific functional characterization, designed to identify its primary molecular targets and downstream signaling sequelae. This guide is intended for researchers and drug development professionals seeking to characterize novel chemical entities with potential therapeutic value.

Introduction and Structural Hypothesis Generation

The chemical structure of this compound presents several features that allow for the generation of initial, testable hypotheses regarding its potential biological targets. The molecule consists of a saturated seven-membered azepinone ring, substituted with a methyl group on the nitrogen and a 3-hydroxyphenyl group at the 3-position.

-

The Azepine Scaffold: Seven-membered heterocyclic rings like azepine are foundational to numerous approved drugs, particularly those acting on the central nervous system (CNS).[4][5] Their conformational flexibility allows them to interact with a diverse range of protein targets.

-

The 3-Hydroxyphenyl Moiety: This functional group is a well-established pharmacophore. It is a key structural feature in many compounds that bind to opioid, adrenergic, and dopamine receptors. The phenolic hydroxyl group can act as a critical hydrogen bond donor or acceptor, anchoring the ligand in the receptor's binding pocket.

Based on this structural analysis, our primary hypothesis is that this compound is a modulator of one or more CNS receptors. A secondary hypothesis is that it may inhibit key enzymes involved in neurotransmitter metabolism. The following experimental plan is designed to systematically test these hypotheses.

Proposed Experimental Workflow for Target Deconvolution

A phased approach is essential for efficiently characterizing an unknown compound. We propose a three-phase workflow, moving from broad, unbiased screening to highly specific mechanistic studies.

Caption: Proposed three-phase workflow for target identification.

Detailed Methodologies & Protocols

Phase 1: Broad Target Screening

The initial goal is to cast a wide net to identify potential molecular targets without bias.

Protocol 1: Broad Radioligand Binding Screen

-

Objective: To identify initial "hits" by screening the compound against a large panel of receptors, ion channels, and transporters.

-

Rationale: This is a cost-effective method to rapidly survey the pharmacological landscape and prioritize targets for further investigation. A panel like the Eurofins SafetyScreen44™ or similar is recommended as it covers major target classes.

-

Methodology:

-

The test compound, this compound, is prepared as a 10 mM stock in DMSO.

-

The compound is assayed at a final concentration of 10 µM in membranes or cells expressing the target of interest.

-

A specific radioligand for each target is used to measure the displacement by the test compound.

-

The percentage inhibition of radioligand binding is calculated.

-

Validation: A result is considered a "hit" if the compound demonstrates >50% inhibition of specific binding. This threshold is set to minimize false positives while capturing meaningful interactions.

-

Phase 2: Hit Confirmation and Validation

Once initial hits are identified, the next step is to confirm these interactions and determine their affinity.

Protocol 2: Dose-Response Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of the compound for the validated hit targets from Phase 1.

-

Rationale: A full dose-response curve provides a quantitative measure of affinity, which is crucial for understanding the compound's potency and for structure-activity relationship (SAR) studies.

-

Methodology:

-

Prepare serial dilutions of the test compound, typically spanning from 1 pM to 30 µM.

-

Incubate the compound with the target-expressing membranes and a constant concentration of the appropriate radioligand (at its Kₔ value).

-

Measure bound radioactivity after separation of bound from free ligand.

-

Data are fitted to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Table 1: Template for Presenting Binding Affinity Data

| Target Receptor | Radioligand Used | Test Compound Kᵢ (nM) | Control Compound Kᵢ (nM) |

|---|---|---|---|

| Mu-Opioid | [³H]-DAMGO | Experimental Value | Morphine: Value |

| Dopamine D₂ | [³H]-Spiperone | Experimental Value | Haloperidol: Value |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value | Ketanserin: Value |

| Other Hits... | ... | ... | ... |

Phase 3: Mechanistic Characterization

With a confirmed, high-affinity target, the focus shifts to understanding the functional consequence of the binding event.

Protocol 3: G-Protein Coupled Receptor (GPCR) Functional Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a confirmed GPCR target.

-

Rationale: Binding alone does not reveal function. Functional assays are required to classify the compound's activity and its downstream effects.

-

Methodology (Example for a Gαᵢ-coupled receptor):

-

cAMP Assay:

-

Use a cell line stably expressing the target receptor (e.g., CHO-K1).

-

Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Add increasing concentrations of the test compound.

-

Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Interpretation: An agonist will inhibit the forskolin-stimulated cAMP production (dose-dependent decrease), while an antagonist will have no effect on its own but will block the effect of a known agonist.

-

-

β-Arrestin Recruitment Assay:

-

Use a cell line co-expressing the GPCR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® assay).

-

Agonist binding promotes receptor-arrestin interaction, causing fragment complementation and generating a detectable signal (e.g., chemiluminescence).

-

This assay can reveal biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).

-

-

Sources

The Azepin-2-one Scaffold: A Versatile Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring system of azepin-2-one, also known as caprolactam, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and synthetic tractability have propelled the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into azepin-2-one derivatives, with a focus on their antimicrobial, anticancer, and central nervous system (CNS) activities.

The Azepin-2-one Core: Synthesis and Derivatization

The synthetic accessibility of the azepin-2-one core is a key driver of its prevalence in drug discovery programs. Various synthetic strategies have been developed to construct and functionalize this seven-membered ring system.

A common approach involves the Beckmann rearrangement of cyclohexanone oxime, a foundational industrial process for the production of ε-caprolactam.[1] Derivatization of the core structure is readily achieved through N-substitution of the lactam nitrogen or functionalization of the carbon backbone, allowing for the introduction of a wide range of substituents to modulate biological activity.[1]

More complex, substituted benzazepin-2-ones can be synthesized through multi-step sequences. For instance, the coupling of (S)-alaninyl-(S)-1-amino-3-methyl-4,5,6,7-tetrahydro-2H-3-benzazepin-2-one with an activated trimethylsilyl ester of (S)-2-trimethylsilyloxy-3-methylbutyric acid, followed by deprotection and crystallization, yields a substituted benzazepin-2-one.[2] The synthesis of the starting material itself involves the condensation of (S)-1-amino-3-methyl-4,5,6,7-tetrahydro-2H-3-benzazepin-2-one with an activated N-(2-methoxycarbonyl-1-methylvinyl)-(S)-alanine sodium salt, followed by enamine hydrolysis.[2]

Another strategy for the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives involves the intramolecular condensation of stable tertiary enamides containing a formyl group, a reaction catalyzed by BBr3 and P2O5 under mild conditions.[3] This method has been successfully applied to the synthesis of the core structure of the naturally occurring alkaloid lennoxamine.[3]

The following diagram illustrates a generalized synthetic workflow for producing azepin-2-one derivatives.

Caption: Generalized workflow for the synthesis of azepin-2-one derivatives.

Antimicrobial Activity of Azepin-2-one Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Azepin-2-one derivatives have demonstrated promising activity against a range of bacterial and fungal strains.

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the microbial cell membrane.[4] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4] The electrophilic nature of some derivatives allows them to interact with nucleophilic components within microbial cells, further contributing to their antimicrobial effect.[4]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of azepin-2-one derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The agar well diffusion method is a common preliminary screening technique.

Table 1: In Vitro Antimicrobial Activity of Selected Azepine Derivatives

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Pyridobenzazepine | Derivative 8 | Escherichia coli | 39 | [2] |

| Pseudomonas aeruginosa | 78 | [2] | ||

| Staphylococcus aureus | 39 | [2] | ||

| Pyridobenzazepine | Derivative 12 | Candida albicans | 156 | [2] |

Experimental Protocol: Agar Well Diffusion Assay

This protocol outlines the steps for determining the antimicrobial activity of azepin-2-one derivatives using the agar well diffusion method.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal culture

-

Sterile cotton swabs

-

Sterile cork borer or micropipette tip

-

Solutions of azepin-2-one derivatives at known concentrations

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., the solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile cotton swab to create a lawn of growth.

-

Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer or the back of a sterile micropipette tip.

-

Compound Addition: A defined volume of each azepin-2-one derivative solution, as well as the positive and negative controls, is added to the respective wells.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Anticancer Potential of Azepin-2-one Derivatives

The azepin-2-one scaffold is a prominent feature in a number of compounds with potent anticancer activity. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Mechanism of Action: Kinase Inhibition

Many azepin-2-one derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by an azepin-2-one derivative.

Caption: Inhibition of VEGFR-2 signaling by an azepin-2-one derivative.

Quantitative Assessment of Anticancer Activity

The anticancer activity of azepin-2-one derivatives is commonly evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits 50% of cell growth.

Table 2: In Vitro Anticancer Activity of Selected Azetidin-2-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.075 | [6] |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.095 | [6] |

| Compound 32 | Hs578T (Triple-Negative Breast Cancer) | 0.033 | [6] |

| Compound 33 | MDA-MB-231 (Breast Cancer) | 0.620 | [6] |

Experimental Protocols for Anticancer Activity Evaluation

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Azepin-2-one derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the azepin-2-one derivatives. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Proteins are extracted from treated and untreated cells, and the protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the apoptosis markers of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The presence of cleaved forms of caspases and PARP indicates the induction of apoptosis.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with PI solution.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in a particular phase may indicate a cell cycle arrest induced by the compound.

Central Nervous System (CNS) Activity of Azepin-2-one Derivatives

Derivatives of the azepin-2-one scaffold have also shown significant potential as modulators of the central nervous system, with activities including anxiolytic, nootropic, and anti-catatonic effects.[7][8]

The mechanism of action for the CNS effects of these compounds is often linked to their interaction with neurotransmitter systems. For example, some derivatives have been shown to exhibit dopaminergic agonism, potentially through interaction with D2 dopamine receptors.[7][8] This activity can contribute to anti-catatonic and anti-dyskinetic effects.[7][8]

The following diagram depicts a simplified representation of the potential mechanism of action for the anti-catatonic effects of an azepin-2-one derivative.

Caption: Potential mechanism of action for the anti-catatonic effects of an azepin-2-one derivative.

Structure-Activity Relationships (SAR)

The biological activity of azepin-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding these relationships and for the rational design of more potent and selective compounds.

For example, in a series of azetidin-2-one derivatives, the presence of electron-withdrawing groups on the benzylidene portion was found to enhance antimicrobial activity.[9] QSAR models have also indicated that topological parameters, such as the Balaban index and molecular connectivity indices, are important determinants of the antibacterial and antifungal activities of these compounds.[10]

Future Perspectives

The azepin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:

-

Rational Design: Utilizing computational tools such as molecular docking and QSAR to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

Combination Therapies: Investigating the synergistic effects of azepin-2-one derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

-

Exploration of New Biological Activities: Screening azepin-2-one libraries against a wider range of biological targets to uncover novel therapeutic applications.

The versatility of the azepin-2-one core, coupled with the ever-advancing tools of medicinal chemistry and chemical biology, ensures that this scaffold will remain a significant source of new drug candidates for the foreseeable future.

References

-

Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. (URL: [Link])

-

Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H - SciSpace. (URL: [Link])

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])

-

PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. (URL: [Link])

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. (URL: [Link])

-

The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (URL: [Link])

-

Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (URL: [Link])

-

PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. - University of Alberta. (URL: [Link])

-

Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

-

Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (URL: [Link])

-

Protocol of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. (URL: [Link])

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

-

Determination of Caspase Activation by Western Blot - PubMed - NIH. (URL: [Link])

-

Antimicrobial activity by Agar well diffusion - Chemistry Notes. (URL: [Link])

-

Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed. (URL: [Link])

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed. (URL: [Link])

-

Agar well diffusion assay - YouTube. (URL: [Link])

-

Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. (URL: [Link])

-

Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - ResearchGate. (URL: [Link])

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - MDPI. (URL: [Link])

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. hereditybio.in [hereditybio.in]

- 9. atcc.org [atcc.org]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4), a substituted ε-caprolactam derivative. While direct, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures to build a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel small molecules.

The structural elucidation of a molecule is a cornerstone of chemical research, validating synthetic pathways and informing structure-activity relationship (SAR) studies. The ε-caprolactam scaffold, a seven-membered lactam, is a privileged structure in medicinal chemistry and materials science.[1] The addition of a 3-hydroxyphenyl substituent introduces key functionalities that are critical to understand through a multi-technique spectroscopic approach.

This document will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the target compound. Each section will not only present the predicted data but also explain the underlying chemical principles that lead to these predictions, providing a self-validating analytical logic.

Molecular Structure

This compound possesses a chiral center at the C3 position of the azepinone ring. The structure combines a saturated, N-methylated seven-membered lactam with a meta-substituted phenolic ring.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct insights into its atomic composition and structural components.

Predicted Molecular Ion

The molecular formula for the title compound is C₁₃H₁₇NO₂. The predicted mass for the molecular ion [M]⁺• and its protonated form [M+H]⁺ are summarized below. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

| Ion Species | Calculated Mass (Da) |

| [M]⁺• | 219.1259 |

| [M+H]⁺ | 220.1332 |

Predicted Fragmentation Pathway (Electron Ionization)

Under electron ionization (EI), N-alkyl lactams undergo characteristic fragmentation patterns.[2][3] The primary fragmentation pathways for this compound are predicted to involve cleavage at the C3-substituent and fragmentation of the azepinone ring.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the bond between the azepinone ring (C3) and the phenyl ring, which is a favored benzylic position. This can result in two key fragments:

-

A fragment at m/z 112 , corresponding to the N-methyl-azepinone ring with a radical at C3.

-

A fragment at m/z 107 , the hydroxybenzyl cation, which is a very common fragment for compounds containing this moiety. This ion can further lose oxygen to give a tropylium-like cation at m/z 91 .

-

-

Ring Fragmentation: Lactams are known to undergo ring-opening and subsequent fragmentation.[4] The loss of carbon monoxide (CO, 28 Da) from the molecular ion is a common pathway, which would yield a fragment at m/z 191 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The predicted proton NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the azepinone ring, and the N-methyl protons. The use of a solvent like DMSO-d₆ is recommended to ensure the exchangeable phenolic -OH proton is observed.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Phenolic OH | ~9.0 - 9.5 | broad singlet | 1H | Acidic proton, subject to hydrogen bonding.[5] |

| Aromatic CH | ~6.6 - 7.2 | multiplets | 4H | Protons on the 3-hydroxyphenyl ring. Their specific shifts and coupling patterns depend on the meta-substitution.[6] |

| C3-H | ~3.5 - 3.8 | multiplet | 1H | Methine proton alpha to both the carbonyl group and the aromatic ring, leading to significant deshielding. |

| C7-H₂ | ~3.2 - 3.5 | multiplet | 2H | Methylene protons adjacent to the nitrogen atom. |

| N-CH₃ | ~2.8 - 3.0 | singlet | 3H | Methyl group attached to nitrogen, deshielded by the adjacent carbonyl group. |

| C4-H₂, C5-H₂, C6-H₂ | ~1.5 - 2.2 | overlapping multiplets | 6H | Aliphatic methylene protons of the seven-membered ring.[7] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals (assuming accidental equivalence of some aromatic carbons is resolved).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | ~175 - 178 | Amide carbonyl carbon in a seven-membered ring.[7][8] |

| C-OH (Aromatic) | ~155 - 158 | Aromatic carbon bonded to the hydroxyl group.[9] |

| C-ipso (Aromatic) | ~140 - 145 | Aromatic carbon attached to the azepinone ring. |

| CH (Aromatic) | ~113 - 130 | Four distinct signals for the aromatic CH carbons.[10] |

| C7 | ~53 - 56 | Aliphatic carbon adjacent to the nitrogen atom.[7] |

| C3 | ~45 - 50 | Methine carbon alpha to the carbonyl and substituted with the phenyl ring. |

| N-CH₃ | ~35 - 38 | N-methyl carbon. |

| C4, C5, C6 | ~23 - 35 | Three distinct signals for the remaining aliphatic methylene carbons in the ring.[7] |

2D NMR Correlations for Structural Verification

Two-dimensional NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguous assignment.

Caption: Key predicted HMBC correlations for structural confirmation.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would be crucial. Key expected correlations include:

-

From the N-CH₃ protons to the carbonyl carbon (C2 ) and the adjacent ring carbon (C7 ).

-

From the C3-H proton to the carbonyl carbon (C2 ) and the ipso- and ortho-carbons of the phenyl ring.

-

-

COSY (Correlation Spectroscopy): Would establish the connectivity of protons within the azepinone ring, showing correlations between C3-H, C4-H₂, C5-H₂, and C6-H₂.

-

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton signal directly to its attached carbon signal, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |

| ~3400 - 3200 | O-H stretch (phenol) | Strong, broad | Indicative of a hydrogen-bonded hydroxyl group. |

| ~3050 - 3010 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds. |

| ~2950 - 2850 | C-H stretch (aliphatic) | Strong | Characteristic of sp³ C-H bonds in the ring and N-methyl group. |

| ~1650 - 1630 | C=O stretch (amide I) | Strong, sharp | Key signal for the tertiary amide (lactam) in a seven-membered ring.[11] |

| ~1600 & ~1475 | C=C stretch (aromatic) | Medium, sharp | Skeletal vibrations of the phenyl ring. |

| ~1250 | C-O stretch (phenol) | Strong | Stretching vibration of the aryl C-O bond. |

| ~1200 | C-N stretch | Medium | Stretching vibration of the C-N bond in the lactam. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily related to its chromophores. The key chromophore in this molecule is the 3-hydroxyphenyl group.

-

Predicted λ_max: Phenolic compounds typically exhibit two primary absorption bands. For this compound, these are predicted to be:

-

~275 nm: Corresponding to the π → π* transition of the benzene ring.

-

~220 nm: A higher energy π → π* transition.

-

-

Solvent Effects: The position of the λ_max is sensitive to the pH of the solvent. In a basic solution (e.g., with added NaOH), the deprotonation of the phenolic hydroxyl group to a phenoxide ion will cause a bathochromic (red) shift of the main absorption band to a longer wavelength (~290-300 nm) due to the increased electron-donating ability of the O⁻ group. This pH-dependent shift is a key diagnostic feature for phenolic compounds.

Standardized Experimental Protocols

To acquire high-quality data for this compound, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.

-

2D NMR Acquisition: Use standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters according to the manufacturer's guidelines.

Mass Spectrometry (MS)

-

High-Resolution MS (HRMS):

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Dissolve a small amount of sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample solution directly into the source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

GC-MS (for fragmentation analysis):

-

Technique: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: Inject the sample onto a suitable GC column (e.g., DB-5ms) to ensure purity before introduction into the mass spectrometer.

-

Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

-

Liquid/Oil: Cast a thin film of the sample between two salt (NaCl or KBr) plates.

-

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for this compound based on established chemical principles and comparative data. The combination of MS, 1D and 2D NMR, and IR spectroscopy provides a powerful and complementary toolkit for the unambiguous structural confirmation of this molecule. The predicted data tables and fragmentation pathways herein serve as a robust reference for researchers to validate their synthetic products and guide further analytical investigations.

References

-

RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of Caprolactam- based Ionic Liquids as Green Solvents. Retrieved from [Link]

- Cuiban, F. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC, 2002(ii), 56-63.

- Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341.

- Wang, J., et al. (2015). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Biomedical Research, 26(4).

- Liu, Z., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2012, 815760.

- Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1021.

- Vellal, D., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29330-29344.

-

ACS Publications. (2026). Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial spectra of β-lactams. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link]

- He, C. C., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry, 30(6), 1011-1020.

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(3-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

- Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920.

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0314570). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Metariver. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Hotoda, H., et al. (2003). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829-32.

-

Matrix Fine Chemicals. (n.d.). AZEPAN-2-ONE | CAS 105-60-2. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]

-

MDPI. (2023). Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic, and molecular structure characterizations of some azo derivatives of 2-hydroxyacetophenone. Retrieved from [Link]

Sources

- 1. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 2. Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 3-Hydroxyphenylacetic acid(621-37-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. rjwave.org [rjwave.org]

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive literature review of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, a compound of significant interest in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the compound's synthesis, chemical properties, and pharmacological profile, primarily through its association with the opioid analgesic, Meptazinol.

Introduction

This compound is a derivative of the 3-phenyl-azepan-2-one core structure. While direct and extensive research on this specific molecule is limited, its structural similarity to and metabolic relationship with the well-characterized opioid analgesic Meptazinol places it in a context of significant pharmacological relevance. Meptazinol, with the IUPAC name (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol, is a 3-phenylazepane derivative developed in the 1970s.[1] This guide will, therefore, focus on the synthesis, pharmacology, and metabolism of Meptazinol as a pathway to understanding the properties and potential significance of this compound.

Chemical Properties and Synthesis

The core structure of these compounds is the azepane ring, a seven-membered heterocycle containing one nitrogen atom.[2] The synthesis of such polysubstituted azepanes has been a subject of interest in medicinal chemistry due to their presence in various bioactive molecules.[3]

Hypothetical Synthetic Pathway:

A plausible synthetic route to this compound would likely involve the synthesis of a 3-(3-hydroxyphenyl)azepan-2-one intermediate, followed by N-methylation. The initial formation of the 3-aryl-hexahydroazepin-2-one core can be achieved through various organic synthesis methodologies, including ring-expansion reactions or cyclization of appropriate precursors.

Experimental Protocol: Biomimetic Synthesis of Metabolites

The generation of this compound can be approached through biomimetic synthesis, which aims to replicate the metabolic pathways of parent drugs in a laboratory setting. This is a valuable tool for producing and isolating drug metabolites for further study.[4][5]

Step-by-Step Methodology:

-

Reaction Setup: A solution of Meptazinol is prepared in a suitable buffer system, typically phosphate buffer at a physiological pH.

-

Catalyst Addition: A biomimetic catalyst, such as an iron porphyrin complex, is introduced to the reaction mixture. These catalysts mimic the activity of cytochrome P450 enzymes responsible for drug metabolism in the liver.

-

Oxidant Introduction: An oxidizing agent, for instance, hydrogen peroxide or a peroxide donor, is added to initiate the reaction.

-

Reaction Monitoring: The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the formation of the desired lactam metabolite.

-

Purification: Upon completion, the reaction mixture is subjected to purification, typically through preparative HPLC, to isolate the this compound metabolite.

-